molecular formula C7H9N5 B3265361 1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 404586-53-4

1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B3265361
CAS No.: 404586-53-4
M. Wt: 163.18
InChI Key: ZKQQZCHGRXLMOI-UHFFFAOYSA-N
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Description

1-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with an ethyl group at the 1-position and an amine group at the 4-position (Fig. 1). This scaffold is structurally analogous to purines, enabling interactions with biological targets such as kinases and ATP-binding proteins .

Properties

IUPAC Name

1-ethylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-2-12-7-5(3-11-12)6(8)9-4-10-7/h3-4H,2H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQQZCHGRXLMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2C=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404586-53-4
Record name 1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Chemical Reactions Analysis

1-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Major products formed from these reactions include oxidized, reduced, and substituted derivatives, which can be further explored for their potential biological activities.

Scientific Research Applications

1-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied for its applications in various scientific fields:

Mechanism of Action

Comparison with Similar Compounds

Kinase Inhibition Selectivity

  • NA-PP1 and NM-PP1 : These tert-butyl-substituted derivatives selectively inhibit parasite kinases (e.g., Plasmodium falciparum CDPK1) while sparing mammalian kinases. NM-PP1’s naphthalenylmethyl group enhances selectivity for Leishmania CRK9 (EC50 < 1 µM) .
  • 1NA-PP1 and 2MB-PP1: Bulky substituents (naphthyl, methylbenzyl) confer unique inhibition profiles.

Anticancer Activity

  • Compounds 36 and 37: Substitution with phenylethynyl and dimethoxy/dimethylamino groups enhances interaction with ATP-binding pockets, yielding IC50 values of ~10 nM against breast cancer cells .
  • 3a (3-Methyl-N,1-diphenyl) : Demonstrates moderate anticancer activity with low acute toxicity (LD50 > 1000 mg/kg), suggesting a favorable therapeutic index .

Pharmacokinetic Differences

  • Pyrazolopyrimidine (PP) vs. Pyrrolopyrimidine (PrP) Scaffolds : PrP-based inhibitors (e.g., pyrrolo[2,3-d]pyrimidines) exhibit distinct oral bioavailability and safety profiles compared to PP analogs. For instance, certain PrP derivatives show enhanced solubility and reduced off-target effects .

Substituent Effects on Activity

  • 1-Position : Bulky groups (tert-butyl, cyclopentyl) improve kinase selectivity but may reduce solubility. Smaller alkyl groups (ethyl, methyl) are less studied but may optimize pharmacokinetics .
  • 3-Position : Aromatic substituents (naphthyl, phenylethynyl) enhance target binding via π-π interactions. Methyl groups reduce steric hindrance, favoring synthesis .
  • 6-Position : Thioether groups (methylthio, ethylthio) modulate electronic properties and metabolic stability. Chloromethyl derivatives enable further functionalization .

Biological Activity

1-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has attracted considerable research interest due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique pyrazolo[3,4-d]pyrimidine scaffold, which is known for its potential anticancer, antiviral, and anti-inflammatory properties. Its chemical structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry.

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The inhibition of CDK2 disrupts the cell cycle progression, leading to significant inhibition of cell growth in various cancer cell lines. This mechanism is crucial for its anticancer activity as CDK2 plays a vital role in regulating the transition from the G1 phase to the S phase of the cell cycle.

Anticancer Activity

Research has demonstrated that this compound exhibits potent cytotoxic effects against several cancer cell lines. For instance:

  • In vitro studies have shown that this compound inhibits cell proliferation in A549 (lung cancer) and HCT116 (colon cancer) cell lines with IC50 values indicating strong efficacy.
Cell LineIC50 Value (µM)
A5498.21
HCT11619.56

This data suggests that this compound can serve as a promising candidate for further development as an anticancer agent.

Sigma Receptor Interaction

In addition to its effects on CDK2, this compound has been investigated for its interaction with sigma receptors. A related study found that pyrazolo[3,4-d]pyrimidines can act as selective σ1 receptor antagonists, demonstrating substantial antinociceptive properties in pain models. This expands the potential therapeutic applications of this compound beyond oncology into pain management.

Comparative Analysis with Similar Compounds

When compared to other compounds within the pyrazolo[3,4-d]pyrimidine class, such as 4-Aminopyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine , this compound exhibits distinct biological activities attributed to its specific substitution pattern.

CompoundBiological Activity
This compoundCDK2 inhibition; Anticancer
4-Aminopyrazolo[3,4-d]pyrimidineModerate anticancer activity
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineVaries; less focused on CDK2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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